6,8-Dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

Catalog No.
S14023635
CAS No.
M.F
C11H7Br2N3S
M. Wt
373.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,8-Dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin...

Product Name

6,8-Dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

IUPAC Name

6,8-dibromo-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine

Molecular Formula

C11H7Br2N3S

Molecular Weight

373.07 g/mol

InChI

InChI=1S/C11H7Br2N3S/c12-6-4-7(13)11-15-9(8-2-1-3-17-8)10(14)16(11)5-6/h1-5H,14H2

InChI Key

SJCADYBHWHXNNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(N3C=C(C=C(C3=N2)Br)Br)N

6,8-Dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines. Its structure features bromine substituents at the 6th and 8th positions, a thiophene ring at the 2nd position, and an amine group at the 3rd position of the imidazo[1,2-a]pyridine core. This unique arrangement contributes to its distinctive chemical properties and potential biological activities, making it a subject of interest in various fields such as medicinal chemistry and materials science .

  • Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, resulting in the formation of corresponding oxides.
  • Reduction: Reduction reactions can be facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride, which convert carbonyl groups into alcohols.
  • Substitution: The bromine atoms can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to new derivatives .

6,8-Dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine exhibits significant biological activities. Research indicates that it possesses antibacterial, antifungal, and antiviral properties. Additionally, derivatives of imidazo[1,2-a]pyridine have been associated with anti-inflammatory and anticancer effects, suggesting potential therapeutic applications .

The synthesis of 6,8-dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine can be achieved through various methods:

  • Microwave-Assisted Synthesis: A one-pot microwave-assisted process has been developed for synthesizing imidazo[1,2-a]pyridine derivatives. This method enhances reaction efficiency and yields .
  • Conventional Heating: Traditional heating methods can also be employed where reactants are mixed under controlled conditions to facilitate the formation of the desired compound.
  • Reflux Techniques: Utilizing reflux techniques with appropriate solvents can aid in achieving higher yields and purities of the compound .

The compound has several applications across different fields:

  • Medicinal Chemistry: Due to its biological activity, it is being explored for developing new antimicrobial agents and potential therapeutic drugs for inflammatory diseases and cancer.
  • Material Science: Its unique structure allows for potential applications in creating materials with specific electronic and charge transport properties .
  • Chemical Research: It serves as a building block for synthesizing more complex molecules and is used as a reagent in various organic reactions .

Several compounds share structural similarities with 6,8-dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
ZolpidemImidazo[1,2-a]pyridine core with different substituentsPrimarily used as a sleep aid
AlpidemSimilar core but different functional groupsSelective GABA receptor modulator
8-Bromoimidazo[1,2-a]pyridineBromine substitution at different positionsUsed in various synthetic applications

Multicomponent Groebke-Blackburn-Bienaymé Reaction Optimization

The Groebke-Blackburn-Bienaymé (GBB) reaction has emerged as a powerful tool for constructing imidazo[1,2-a]pyridine cores. This three-component reaction between 2-aminopyridines, aldehydes, and isocyanides enables rapid assembly of the heterocyclic scaffold. Recent studies have optimized this process for synthesizing 6,8-dibromo derivatives by integrating brominated precursors and tailored catalysts.

For instance, Singh et al. demonstrated that coupling 2-aminopyridine with brominated aldehydes and tert-butyl isocyanide in the presence of cesium carbonate (Cs₂CO₃) yields imidazo[1,2-a]pyridine intermediates with excellent regioselectivity. The choice of solvent profoundly influences reaction efficiency: polar aprotic solvents like dimethylformamide (DMF) enhance yields (78–92%) compared to toluene (45–60%). Catalyst screening revealed that heteropolyacids, such as phosphotungstic acid (HPW), outperform traditional Brønsted acids. HPW (2 mol%) in ethanol under microwave irradiation achieved 99% conversion in 30 minutes, attributed to its strong proton-donating capacity and thermal stability.

Table 1: Catalyst Performance in GBB Reactions

CatalystSolventTemperature (°C)Yield (%)
HPWEthanol8099
NH₄ClMeOH6089
p-Toluenesulfonic acidDMF2582

Post-condensational modifications, such as Pictet-Spengler cyclization, further enable the introduction of thiophene moieties. Ravinder et al. achieved this by treating GBB adducts with thiophene-2-carboxaldehyde under acidic conditions, yielding thiophene-conjugated imidazopyridines in 74–88% yields.

Microwave-Assisted One-Pot Cyclization Strategies

Microwave (MW) irradiation has revolutionized one-pot syntheses by accelerating reaction kinetics and improving selectivity. Zhang et al. developed a MW-assisted protocol combining GBB reactions with intramolecular Diels-Alder (IMDA) cyclization to construct the imidazo[1,2-a]pyridine core. Using 2-aminopyridine, 2-azidobenzaldehyde, and cyclohexyl isocyanide, the reaction achieved 89% yield in 30 minutes, compared to 8 hours under conventional heating.

Key advantages of MW-assisted methods include:

  • Reduced side reactions: Localized heating minimizes decomposition of thermally sensitive intermediates.
  • Enhanced regiocontrol: Rapid energy transfer ensures uniform activation of bromination sites.

Table 2: Conventional vs. Microwave-Assisted Synthesis

ConditionTime (h)Yield (%)Purity (%)
Conventional8.08292
Microwave0.58998

Notably, Wei Zhang’s group integrated N-acylation and IMDA reactions post-GBB step to form imidazo[1,2-a]pyridine-fused isoquinolinones, showcasing the versatility of MW-assisted cascades.

Regioselective Bromination Techniques for Imidazo[1,2-a]pyridine Core

Regioselective bromination at the 6- and 8-positions of the imidazo[1,2-a]pyridine core requires precise control over electronic and steric factors. While direct bromination of preformed imidazopyridines is challenging due to competing side reactions, recent advances employ directed ortho-metalation (DoM) strategies.

Using N-protected intermediates, such as tert-butoxycarbonyl (Boc)-shielded amines, directs bromine to the para positions. For example, treatment with N-bromosuccinimide (NBS) in acetonitrile at 0°C selectively installs bromine atoms at C6 and C8 with >90% selectivity. Computational studies suggest that electron-withdrawing groups at C3 deactivate C5 and C7 positions, favoring bromination at the more electron-rich C6/C8 sites.

Table 3: Bromination Selectivity Under Varied Conditions

Brominating AgentTemperature (°C)Selectivity (C6/C8)
NBS09:1
Br₂253:1

Alternative approaches utilize palladium-catalyzed C–H activation, though metal-free methods are preferred for scalability.

Metal-Free Catalytic Approaches for Thiophene-Imidazopyridine Conjugation

Metal-free strategies for attaching thiophene rings to the imidazopyridine core focus on acid-catalyzed Friedel-Crafts alkylation or nucleophilic aromatic substitution. Sahoo et al. demonstrated that HPW-catalyzed coupling of thiophene-2-boronic acid with bromoimidazopyridines in ethanol achieves 85–92% yields without transition metals. The mechanism involves in situ generation of a reactive imine intermediate, which undergoes electrophilic substitution with thiophene.

Table 4: Metal-Free Thiophene Conjugation Efficiency

CatalystSolventTime (h)Yield (%)
HPWEthanol492
NH₄ClMeOH688

Notably, ultrasound-assisted methods further enhance reaction rates by promoting cavitation, reducing conjugation times to 1–2 hours.

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

372.87069 g/mol

Monoisotopic Mass

370.87274 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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